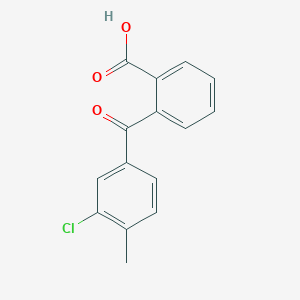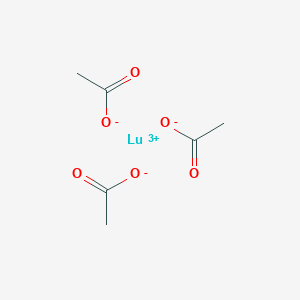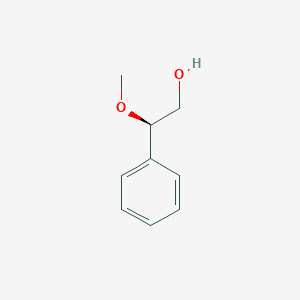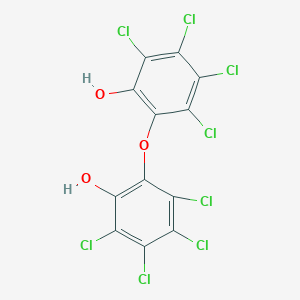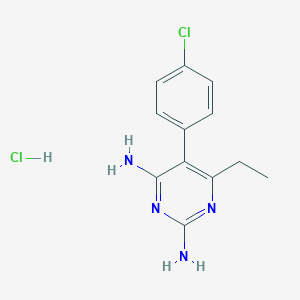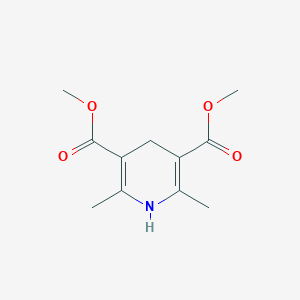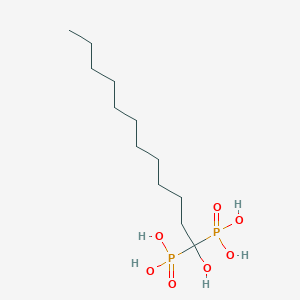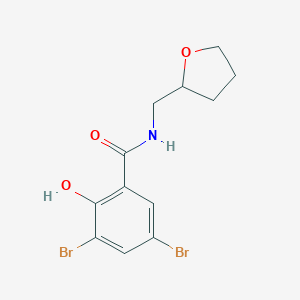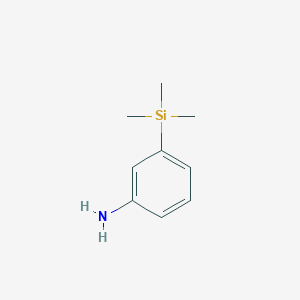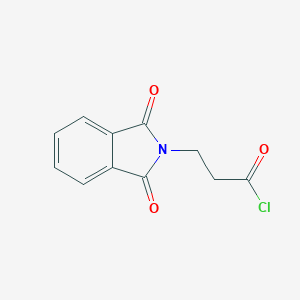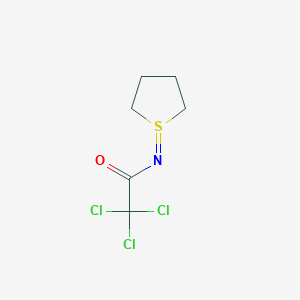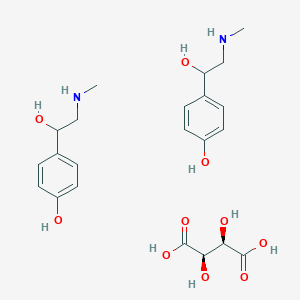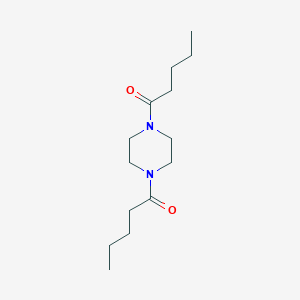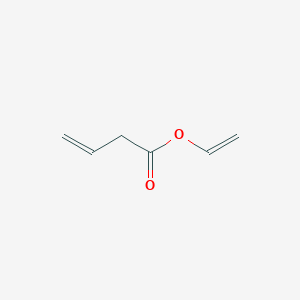
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate, also known as DAPC, is a synthetic compound that has been extensively studied for its potential use in scientific research applications. DAPC is a derivative of the anthracycline antibiotic doxorubicin and has been shown to have unique properties that make it a promising tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is not fully understood, but it is thought to bind to DNA through intercalation, which is the process of inserting a molecule between the base pairs of DNA. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have a higher binding affinity for DNA than doxorubicin, which is a well-known intercalating agent. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate allows it to bind to DNA in a different way than other intercalating agents, making it a valuable tool for studying DNA structure and dynamics.
Efectos Bioquímicos Y Fisiológicos
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to have minimal toxicity and does not appear to have any significant physiological effects. However, it is important to note that 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, and further research is needed to fully understand its potential effects on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its high binding affinity for DNA. This makes it a valuable tool for studying DNA structure and dynamics. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is relatively easy to synthesize and has minimal toxicity, making it a safe and cost-effective option for scientific research.
One limitation of using 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to use in certain experimental settings. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has not been extensively studied in vivo, so its potential effects on living organisms are not well-understood.
Direcciones Futuras
There are several potential future directions for research involving 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. One area of interest is the development of new fluorescent probes based on the structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. These probes could be used to study a variety of biological processes, including protein-DNA interactions and DNA damage.
Another potential future direction is the use of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate in drug delivery systems. The unique structure of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used to design targeted drug delivery systems that specifically target cancer cells. Additionally, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate could be used in combination with other drugs to enhance their efficacy.
Conclusion
In conclusion, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is a synthetic compound that has been extensively studied for its potential use in scientific research applications. Its high binding affinity for DNA and unique structure make it a valuable tool for studying DNA structure and dynamics. While further research is needed to fully understand its potential effects on living organisms, 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has the potential to be a valuable tool in a variety of scientific research settings.
Métodos De Síntesis
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate can be synthesized through a multi-step process starting with the reaction of doxorubicin with 4-(phenylamino)phenol to form a key intermediate. This intermediate is then reacted with ethyl chloroformate to produce 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate. The synthesis of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been well-established and can be performed in a laboratory setting with relative ease.
Aplicaciones Científicas De Investigación
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been studied extensively for its potential use in scientific research applications. One of the most promising applications of 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate is its use as a fluorescent probe for studying DNA structure and dynamics. 4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate has been shown to bind specifically to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA-protein interactions and DNA damage.
Propiedades
Número CAS |
16618-09-0 |
|---|---|
Nombre del producto |
4-(4,8-Diamino-9,10-dihydro-1,5-dihydroxy-9,10-dioxo-2-anthryl)phenyl ethyl carbonate |
Fórmula molecular |
C23H18N2O7 |
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
[4-(4,8-diamino-1,5-dihydroxy-9,10-dioxoanthracen-2-yl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C23H18N2O7/c1-2-31-23(30)32-11-5-3-10(4-6-11)12-9-14(25)17-19(20(12)27)22(29)16-13(24)7-8-15(26)18(16)21(17)28/h3-9,26-27H,2,24-25H2,1H3 |
Clave InChI |
YVTLJQCBKZMKOJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
SMILES canónico |
CCOC(=O)OC1=CC=C(C=C1)C2=CC(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)N)N |
Otros números CAS |
16618-09-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



